tert-butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate
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Overview
Description
The compound “tert-butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate” likely belongs to the class of organic compounds known as tertiary alcohols . These are compounds in which a hydroxy group, -OH, is attached to a saturated carbon atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, tert-butyl esters are often synthesized from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .Scientific Research Applications
Synthesis and Characterization
The compound tert-butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate and its derivatives have been extensively studied for their synthetic applications, particularly in the synthesis of complex organic molecules. A notable approach involved the reaction of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives with L-selectride, leading to the formation of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates in high yields. This reaction showcased the stereoselective synthesis possibilities of piperidine derivatives, which are crucial in medicinal chemistry and drug design (Boev et al., 2015).
Moreover, the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an important intermediate in the development of novel protein tyrosine kinase inhibitors, highlights the relevance of such compounds in pharmaceutical research. An efficient synthesis route for this compound was proposed, starting from readily available reagents and achieving a total yield of 80.2%, which demonstrates the practicality and industrial scalability of these synthetic processes (Chen Xin-zhi, 2011).
Structural and Mechanistic Insights
The reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with various reagents has led to the formation of novel piperidine derivatives. For instance, the reaction with BuLi and protected alcohol iodides yielded tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates. These compounds, upon treatment with triethylsilane and anhydrous BiBr3, underwent cyclization with high stereoselectivity, forming N-Boc piperidine derivatives fused with oxygen heterocycles. These findings not only provide insight into the stereochemistry of such reactions but also open new pathways for the synthesis of complex bicyclic systems (Moskalenko & Boev, 2014).
Applications in Fluorous Synthesis
The exploration of fluorinated analogues of tert-butyl alcohol, including this compound, has provided valuable insights into their potential as novel protecting groups in fluorous synthesis. These studies have shown how such compounds can be efficiently used to protect and immobilize medium-size nonpolar carboxylic acids in a fluorous phase, highlighting their utility in simplifying purification processes in organic synthesis (Pardo et al., 2001).
Mechanism of Action
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For example, the presence of the tert-butyl group could potentially make the compound more stable under certain conditions .
Properties
IUPAC Name |
tert-butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7H,4-6H2,1-3H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNWQLLPLOQGOI-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(=O)[C@H](C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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